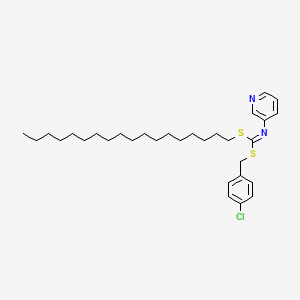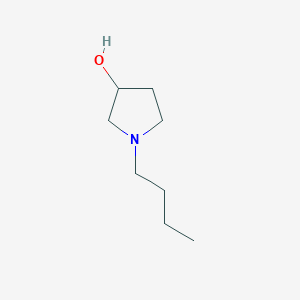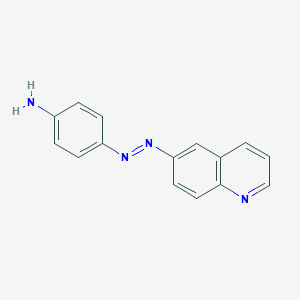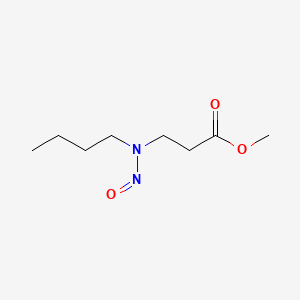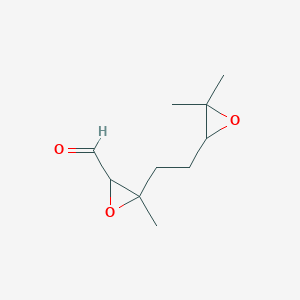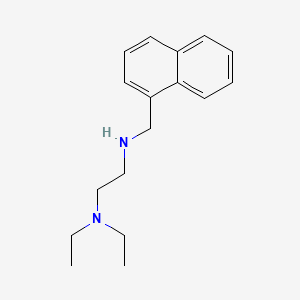
1,2-Ethanediamine, N,N-diethyl-N'-(1-naphthalenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- is a chemical compound with a complex structure that includes both ethylenediamine and naphthalene moieties
Métodos De Preparación
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- can be achieved through the reaction of 1-naphthylamine with 2-chloroethanamine . This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and other electrophiles.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound can be used in biochemical assays and as a probe for studying biological systems.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Comparación Con Compuestos Similares
1,2-Ethanediamine, N,N-diethyl-N’-(1-naphthalenylmethyl)- can be compared with similar compounds such as:
1,2-Ethanediamine, N,N-diethyl-: This compound lacks the naphthalene moiety, making it less complex and potentially less versatile in certain applications.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has different substituents, which can affect its reactivity and applications.
N-(1-Naphthyl)ethylenediamine: This compound is structurally similar but may have different properties and uses.
Propiedades
Número CAS |
50341-69-0 |
|---|---|
Fórmula molecular |
C17H24N2 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H24N2/c1-3-19(4-2)13-12-18-14-16-10-7-9-15-8-5-6-11-17(15)16/h5-11,18H,3-4,12-14H2,1-2H3 |
Clave InChI |
IZWKUXAVBQJKDA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNCC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
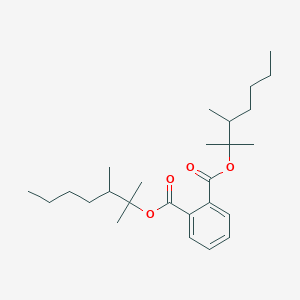
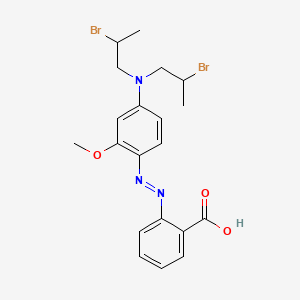
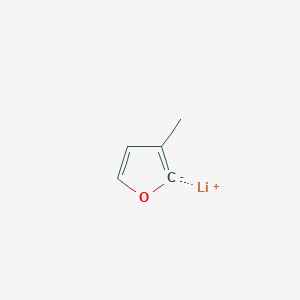

![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
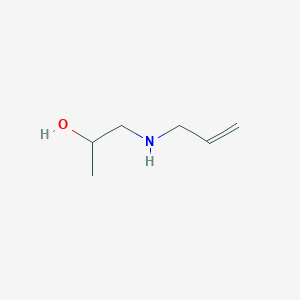
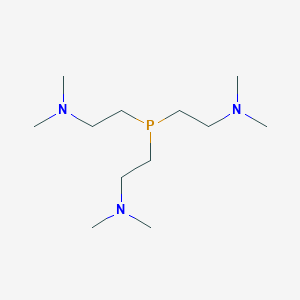
![(2r)-2-Cyanobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B14653626.png)
